An In-depth Technical Guide to Octanedinitrile: Chemical Structure, Properties, and Experimental Protocols
An In-depth Technical Guide to Octanedinitrile: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octanedinitrile, also known as suberonitrile or 1,6-dicyanohexane, is a linear aliphatic dinitrile with significant applications as a building block in organic synthesis. Its bifunctional nature, with reactive nitrile groups at both ends of a six-carbon chain, makes it a valuable precursor for the synthesis of polymers, pharmaceuticals, and other specialty chemicals.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key spectroscopic data of octanedinitrile. Detailed experimental protocols for its synthesis, purification, and common chemical transformations are also presented to facilitate its use in a laboratory setting.
Chemical Structure and Identification
Octanedinitrile is a symmetrical molecule consisting of an eight-carbon chain with nitrile functional groups at positions 1 and 8.
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IUPAC Name: Octanedinitrile[3]
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Synonyms: Suberonitrile, 1,6-Dicyanohexane, Hexamethylene dicyanide[2][3]
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Chemical Formula: C₈H₁₂N₂[3]
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Molecular Weight: 136.19 g/mol [3]
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CAS Number: 629-40-3[3]
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Chemical Structure:
Physicochemical Properties
Octanedinitrile is a colorless to pale yellow liquid at room temperature.[1][4] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Physical State | Liquid | [1][4] |
| Appearance | Colorless to pale yellow | [1][4] |
| Melting Point | -3.5 °C | [5] |
| Boiling Point | 295-297 °C at 760 mmHg | [1] |
| 185 °C at 15 mmHg | [5] | |
| Density | 0.954 g/mL at 25 °C | [5] |
| Refractive Index (n²⁰/D) | 1.444 | [5] |
| Solubility in Water | 1.2 g/100 mL | [5] |
| Solubility in Organic Solvents | Soluble in ethanol and acetone | [4] |
| Flash Point | 175 °C | [5] |
Spectroscopic Data
The structural elucidation of octanedinitrile is supported by various spectroscopic techniques.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the molecule's symmetry, the ¹H NMR spectrum of octanedinitrile is expected to be relatively simple. The protons on the carbon atoms of the hexamethylene chain will exhibit distinct signals. The protons on the carbons alpha to the nitrile groups (C2 and C7) will be the most deshielded, appearing at the lowest field. The protons on the beta (C3 and C6) and gamma (C4 and C5) carbons will appear at progressively higher fields.
Similarly, the ¹³C NMR spectrum will show distinct peaks for the nitrile carbons and the three chemically non-equivalent carbons of the hexamethylene chain. The nitrile carbon will have a characteristic chemical shift in the 110-125 ppm range.[6]
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H NMR | ||
| -CH ₂-CN | ~2.4 | Triplet |
| -CH₂-CH ₂-CN | ~1.7 | Quintet |
| -CH₂-CH ₂-CH₂- | ~1.5 | Quintet |
| ¹³C NMR | ||
| -C N | ~119 | |
| -C H₂-CN | ~17 | |
| -CH₂-C H₂-CN | ~25 | |
| -CH₂-C H₂-CH₂- | ~28 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of octanedinitrile is characterized by the prominent absorption band of the nitrile (C≡N) stretching vibration.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| C≡N Stretch | 2260 - 2220 | Medium |
| C-H Stretch (alkane) | 2950 - 2850 | Strong |
| CH₂ Bend | ~1465 | Medium |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of octanedinitrile will produce a molecular ion peak (M⁺) at m/z = 136. The fragmentation pattern is expected to show characteristic losses of alkyl fragments from the central chain. A prominent fragmentation pathway for aliphatic nitriles is the McLafferty rearrangement, which can lead to a fragment at m/z = 41.[7]
Experimental Protocols
Synthesis of Octanedinitrile (Suberonitrile)
Reaction: This protocol describes the synthesis of octanedinitrile from 1,6-dibromohexane via a nucleophilic substitution reaction with sodium cyanide.
Caption: Synthesis of Octanedinitrile.
Materials:
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1,6-dibromohexane
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Sodium cyanide (NaCN)
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Dimethyl sulfoxide (DMSO)
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Diethyl ether
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Saturated aqueous sodium chloride (brine)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,6-dibromohexane in DMSO.
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Add sodium cyanide to the solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
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Heat the reaction mixture to 80-90 °C and stir for several hours. Monitor the reaction progress by TLC or GC.
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After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
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Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
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Combine the organic extracts and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude octanedinitrile.
Purification of Octanedinitrile
Method: Vacuum distillation is the preferred method for purifying high-boiling liquids like octanedinitrile to prevent thermal decomposition.[8]
Caption: Purification Workflow.
Procedure:
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Set up a vacuum distillation apparatus with a short path distillation head. Ensure all glassware is dry.
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Place the crude octanedinitrile in the distillation flask with a magnetic stir bar.
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Connect the apparatus to a vacuum pump with a cold trap.
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Gradually apply vacuum and begin heating the distillation flask.
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Collect the fraction that distills at the expected boiling point under the applied pressure (e.g., 185 °C at 15 mmHg).[5]
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Monitor the purity of the collected fractions by GC-MS.
GC-MS Analysis of Octanedinitrile
Objective: To confirm the purity and identity of the synthesized octanedinitrile.
Instrumentation and Conditions:
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Gas Chromatograph: Agilent 7890A or equivalent
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Mass Spectrometer: Agilent 5975C or equivalent
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Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
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Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
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Inlet Temperature: 280 °C
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Injection Volume: 1 µL (splitless)
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Oven Program:
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Initial temperature: 100 °C, hold for 2 minutes
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Ramp: 10 °C/min to 280 °C
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Hold: 5 minutes at 280 °C
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MS Source Temperature: 230 °C
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MS Quadrupole Temperature: 150 °C
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Ionization Mode: Electron Ionization (EI) at 70 eV
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Scan Range: m/z 40-400
Sample Preparation:
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Prepare a 1 mg/mL stock solution of the purified octanedinitrile in dichloromethane.
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Further dilute the stock solution to approximately 10 µg/mL for analysis.
Chemical Transformations of Octanedinitrile
Reaction: The dinitrile can be hydrolyzed to the corresponding dicarboxylic acid, suberic acid, under acidic or basic conditions.
Caption: Hydrolysis of Octanedinitrile.
Procedure (Acid Hydrolysis):
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In a round-bottom flask, combine octanedinitrile with an excess of aqueous sulfuric acid (e.g., 50% v/v).
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Heat the mixture under reflux for several hours.
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Cool the reaction mixture, which should result in the precipitation of suberic acid.
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Collect the solid product by vacuum filtration and wash with cold water.
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Recrystallize the crude suberic acid from hot water to obtain the pure product.
Reaction: The nitrile groups can be reduced to primary amines to form 1,8-diaminooctane, a useful monomer in polymer chemistry.
Caption: Reduction of Octanedinitrile.
Procedure (Catalytic Hydrogenation):
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In a high-pressure autoclave, charge octanedinitrile, a suitable solvent (e.g., methanol), and a catalytic amount of Raney Nickel.
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Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 50-100 atm).
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Heat the mixture to 100-150 °C with vigorous stirring.
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Monitor the reaction by observing the hydrogen uptake.
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Once the reaction is complete, cool the autoclave, vent the hydrogen, and filter the reaction mixture to remove the catalyst.
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The solvent can be removed under reduced pressure to yield 1,8-diaminooctane. Further purification can be achieved by distillation.
Safety Information
Octanedinitrile is toxic if swallowed.[3] It is combustible and may produce toxic nitrogen oxides upon combustion.[5] Handle with care in a well-ventilated fume hood, and wear appropriate personal protective equipment, including gloves and safety glasses.
Conclusion
Octanedinitrile is a versatile and valuable chemical intermediate. This guide has provided a detailed overview of its chemical structure, physical and spectroscopic properties, and practical experimental protocols for its synthesis, purification, and common chemical transformations. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemistry and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. US4739120A - Process for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
